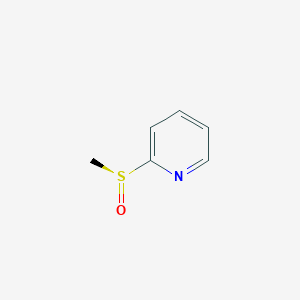
(S)-2-Methylsulfinylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Methylsulfinylpyridine, also known as S-methyl-L-cysteine sulfoxide (SMCS), is a sulfur-containing compound found in plants such as garlic and onions. It has been widely studied for its potential health benefits and applications in scientific research.
Mechanism of Action
The mechanism of action of (S)-2-Methylsulfinylpyridine is not fully understood. However, it is believed to exert its effects through various pathways, including the modulation of gene expression, the inhibition of oxidative stress, and the regulation of inflammatory responses. It has also been shown to interact with various enzymes and receptors in the body, including the cyclooxygenase enzyme, the nuclear factor-kappa B pathway, and the peroxisome proliferator-activated receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to have antioxidant properties, which can help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body. In addition, this compound has been shown to have anticancer properties, which can help to prevent the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using (S)-2-Methylsulfinylpyridine in lab experiments is its availability and relatively low cost, as it can be synthesized from garlic or onion extract. Another advantage is its stability, which allows it to be stored for long periods of time. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of (S)-2-Methylsulfinylpyridine. One area of research is the investigation of its effects on cardiovascular health, diabetes, and neurodegenerative diseases. Another area of research is the development of novel synthetic methods for this compound and other sulfur-containing compounds. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
(S)-2-Methylsulfinylpyridine can be synthesized from (S)-2-Methylsulfinylpyridineysteine, which is obtained from garlic or onion extract. The synthesis involves the oxidation of (S)-2-Methylsulfinylpyridineysteine with hydrogen peroxide or potassium permanganate, followed by the addition of pyridine. The resulting product is this compound, which can be purified by recrystallization.
Scientific Research Applications
(S)-2-Methylsulfinylpyridine has been studied for its potential health benefits, including its antioxidant, anti-inflammatory, and anticancer properties. It has also been investigated for its effects on cardiovascular health, diabetes, and neurodegenerative diseases. In scientific research, this compound has been used as a standard reference compound in the analysis of garlic and onion extracts. It has also been used as a precursor in the synthesis of other sulfur-containing compounds.
properties
CAS RN |
114977-57-0 |
|---|---|
Molecular Formula |
C6H7NOS |
Molecular Weight |
141.19 g/mol |
IUPAC Name |
2-[(S)-methylsulfinyl]pyridine |
InChI |
InChI=1S/C6H7NOS/c1-9(8)6-4-2-3-5-7-6/h2-5H,1H3/t9-/m0/s1 |
InChI Key |
UWYSBYGJIUSXBJ-VIFPVBQESA-N |
Isomeric SMILES |
C[S@](=O)C1=CC=CC=N1 |
SMILES |
CS(=O)C1=CC=CC=N1 |
Canonical SMILES |
CS(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B40731.png)
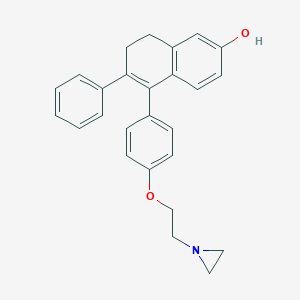

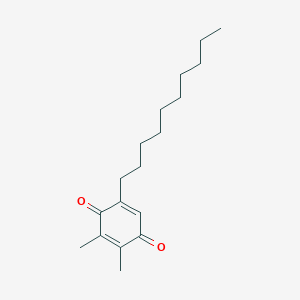
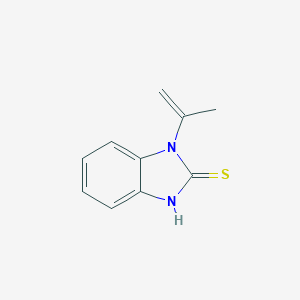

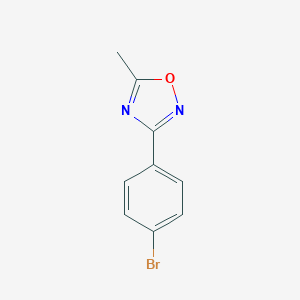
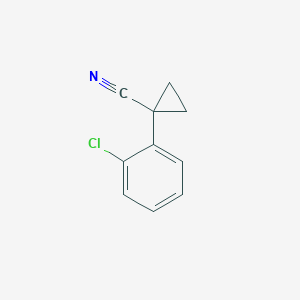
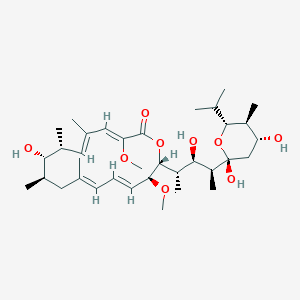
![Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI)](/img/structure/B40754.png)
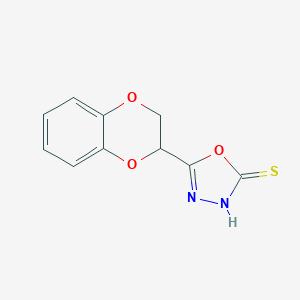
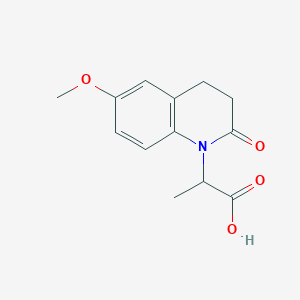

![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid](/img/structure/B40761.png)